molecular formula C2H2F3N3 B3057733 2-Azido-1,1,1-trifluoroethane CAS No. 846057-92-9

2-Azido-1,1,1-trifluoroethane

Cat. No.: B3057733
CAS No.: 846057-92-9
M. Wt: 125.05 g/mol
InChI Key: CPPWZBSZQKPQGJ-UHFFFAOYSA-N
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Description

2-Azido-1,1,1-trifluoroethane is a fluorinated organic compound with the molecular formula C₂H₂F₃N₃. It is characterized by the presence of an azide group (-N₃) and three fluorine atoms attached to an ethane backbone.

Safety and Hazards

Vapors may cause dizziness or asphyxiation without warning. Some may be irritating if inhaled at high concentrations. Contact with gas or liquefied gas may cause burns, severe injury, and/or frostbite .

Future Directions

Fluorinated organics are widely used in the development of pharmaceuticals and agrochemicals, as well as in diagnostics, polymer and material science, among other areas. The development of new procedures to obtain fluorine-containing small molecules is a continuing effort of high practical value .

Preparation Methods

The synthesis of 2-Azido-1,1,1-trifluoroethane typically involves the reaction of sodium azide with 2,2,2-trifluoroethyl 4-methylbenzenesulfonate in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures (around 120°C) for several hours to yield the desired product .

Properties

IUPAC Name

2-azido-1,1,1-trifluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3N3/c3-2(4,5)1-7-8-6/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPWZBSZQKPQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479076
Record name Ethane, 2-azido-1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846057-92-9
Record name Ethane, 2-azido-1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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